(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
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Overview
Description
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pentane backbone with multiple hydroxyl groups and a substituted aniline moiety, making it an interesting subject for chemical and pharmaceutical research.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. The process may start with the preparation of the pentane backbone, followed by the introduction of hydroxyl groups through oxidation reactions. The aniline moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the 3,4-dimethylaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Mechanism of Action
The mechanism of action for (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol: can be compared to other pentane derivatives with different substituents or stereochemistry.
Aniline derivatives: with various substitutions on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOXBJGVIUHDO-XQQFMLRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3051-94-3 |
Source
|
Record name | 3,4-Dimethylphenyl-N-D-ribitylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3051-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-xylidino-D-ribitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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